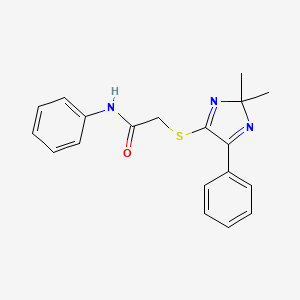

2-(2,2-dimethyl-5-phenylimidazol-4-yl)sulfanyl-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,2-dimethyl-5-phenylimidazol-4-yl)sulfanyl-N-phenylacetamide, also known as DPA-714, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPA-714 is a selective ligand for the translocator protein (TSPO), which is highly expressed in activated microglia and astrocytes in the central nervous system.

Scientific Research Applications

Antibacterial Activity

Imidazole derivatives have demonstrated significant antibacterial properties. Researchers have investigated their potential as novel antibiotics due to their ability to inhibit bacterial growth. The compound may exhibit antibacterial effects against specific strains, making it a promising candidate for drug development .

Antifungal Properties

Imidazoles are also effective against fungal infections. They interfere with fungal cell membrane synthesis by inhibiting the enzyme lanosterol 14α-demethylase. This disruption prevents ergosterol production, an essential component of fungal cell membranes. The compound you’re interested in could potentially serve as an antifungal agent .

Anti-Inflammatory Activity

Certain imidazole derivatives possess anti-inflammatory properties. They modulate immune responses by interacting with pro-inflammatory mediators. Investigating the anti-inflammatory potential of your compound could reveal its therapeutic value in conditions like arthritis or inflammatory bowel diseases .

Anticancer Potential

Imidazoles have attracted attention as potential anticancer agents. Their ability to inhibit specific enzymes involved in cancer cell proliferation and angiogenesis makes them intriguing candidates. Further studies are needed to explore whether your compound exhibits similar effects .

Antioxidant Capacity

Imidazole-containing compounds often display antioxidant activity. Antioxidants protect cells from oxidative stress and play a role in preventing various diseases. Evaluating the antioxidant potential of your compound could reveal its health benefits .

Anti-Ulcer Effects

Imidazoles have been investigated for their gastroprotective properties. They may help prevent gastric ulcers by modulating acid secretion and promoting mucosal healing. Your compound might contribute to ulcer prevention or treatment .

Mechanism of Action

Target of action

Imidazole-containing compounds are known to interact with a variety of biological targets due to their broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of action

The mode of action of imidazole-containing compounds can vary greatly depending on the specific compound and its targets. They can show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical pathways

Imidazole-containing compounds can affect a variety of biochemical pathways due to their broad range of targets. The specific pathways affected would depend on the specific compound and its targets .

Pharmacokinetics

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . This property can help to overcome the solubility problems of poorly soluble drug entities .

Result of action

The molecular and cellular effects of imidazole-containing compounds can vary greatly depending on the specific compound and its targets. They can have a variety of effects due to their broad range of biological activities .

Action environment

The action, efficacy, and stability of imidazole-containing compounds can be influenced by a variety of environmental factors. For example, the presence of a positive charge on either of two nitrogen atoms in the imidazole ring allows it to show two equivalent tautomeric forms .

properties

IUPAC Name |

2-(2,2-dimethyl-5-phenylimidazol-4-yl)sulfanyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS/c1-19(2)21-17(14-9-5-3-6-10-14)18(22-19)24-13-16(23)20-15-11-7-4-8-12-15/h3-12H,13H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDVXVIZDQBRSOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(C(=N1)SCC(=O)NC2=CC=CC=C2)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B2533201.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2533202.png)

![7-Fluoro-4-(1,2,5-thiadiazol-3-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2533205.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B2533207.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2533210.png)

![5-amino-N-(3,4-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2533211.png)

![(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2533212.png)

![N-[(4-Fluorophenyl)methyl]-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide](/img/structure/B2533218.png)

![N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B2533220.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2533223.png)